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Compound of Interest

Compound Name: Trimethoprim propanoic acid

Cat. No.: B12387969

Get Quote

Introduction

Trimethoprim is a synthetic antibacterial agent, often used in combination with

sulfamethoxazole, to treat a variety of bacterial infections. The control of impurities in

pharmaceutical active ingredients is a critical aspect of drug development and manufacturing to

ensure the safety and efficacy of the final product. This application note details a robust High-

Performance Liquid Chromatography (HPLC) method for the separation and quantification of

potential impurities in trimethoprim, based on the United States Pharmacopeia (USP)

monograph. Additionally, protocols for forced degradation studies are provided to demonstrate

the stability-indicating nature of the method.

Target Audience

This document is intended for researchers, scientists, and drug development professionals

involved in the quality control and analytical development of trimethoprim.
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HPLC Method for Impurity Determination (Based on USP
38)
This protocol outlines the chromatographic conditions for the analysis of trimethoprim and its

impurities.

1.1. Materials and Reagents

Trimethoprim Reference Standard (RS)

Diaveridine (for resolution solution)

Sodium perchlorate

Phosphoric acid

Methanol (HPLC grade)

Water (HPLC grade)

1.2. Chromatographic Conditions

Parameter Value

Instrument UltiMate 3000 LC System or equivalent

Column Acclaim 120 C18 (4.6 x 250 mm, 5 µm)

Mobile Phase
10mM Sodium perchlorate (pH 3.6 with

phosphoric acid) and Methanol (7:3)

Separation Mode Isocratic

Flow Rate 1.3 mL/min

Column Temperature 25˚C

Detector Wavelength UV at 280 nm

Injection Volume 20 µL

Run Time 55 minutes
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1.3. Solution Preparation

Buffer Solution: Prepare a 10 mM sodium perchlorate solution in water and adjust the pH to

3.6 with phosphoric acid.[1][2]

Mobile Phase: Prepare a filtered and degassed mixture of the Buffer solution and Methanol

in a 7:3 ratio.[1][2]

Test Solution: Accurately weigh and transfer about 25 mg of Trimethoprim into a 25 mL

volumetric flask. Dissolve and dilute to volume with the mobile phase.[1][2]

Resolution Solution: Dissolve accurately weighed quantities of Trimethoprim and Diaveridine

in the mobile phase to obtain a solution with concentrations of approximately 10 µg/mL and 5

µg/mL, respectively.[1][2]

1.4. System Suitability

The system is deemed suitable for use if the following criteria are met:

The resolution between the trimethoprim and diaveridine peaks is not less than 2.5.[1][2]

The relative standard deviation for replicate injections of the resolution solution is not more

than 2.0%.[2]

1.5. Data Analysis

The percentage of each impurity in the portion of Trimethoprim taken is calculated using the

formula: 100 * (Fri / [Σ(Fri) + FrT]) where:

F is the relative response factor (0.5 for peaks with relative retention times of 0.9, 2.3, 2.7, or

10.3, and 1.0 for all other peaks).[2]

ri is the peak response for each impurity.[2]

rT is the peak response for trimethoprim.[2]

Acceptance Criteria:
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Not more than 0.1% of any individual impurity is found.[2]

Not more than 0.2% of total impurities is found.[2]

Forced Degradation Protocol
Forced degradation studies are essential to demonstrate the stability-indicating capability of the

analytical method.

2.1. Sample Preparation

Prepare suspensions of Trimethoprim (e.g., 8 mg/mL) in an appropriate vehicle.[3]

2.2. Stress Conditions

Forced degradation can be performed by mixing 0.5 mL of the trimethoprim suspension with

0.5 mL of the following stress agents:[3]

Acid Hydrolysis: 1 M Hydrochloric acid

Base Hydrolysis: 1 M Sodium hydroxide

Oxidative Degradation: 30% Hydrogen peroxide

Thermal Degradation: Water at 60°C

The solutions are typically stored for a defined period, for example, 3 hours at 60°C, before

being analyzed by HPLC.[3]

2.3. Analysis

Analyze the stressed samples using the HPLC method described in section 1. The method is

considered stability-indicating if no peak overlap is observed between trimethoprim and any

degradation products, impurities, or excipients.[3]
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Table 1: System Suitability Results for USP Method
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Parameter USP Criteria Obtained Results

Resolution between

Trimethoprim and Diaveridine
NLT 2.5 2.97[1]

Table 2: Summary of a Validated RP-HPLC Method for Trimethoprim and its Impurities

Parameter Details

Column Kromasil 100-5-C18 (4.0 x 250 mm, 5.0 µm)

Mobile Phase

Solvent A: 0.08% orthophosphoric acid in

waterSolvent B: Acetonitrile and Methanol

(80:20 v/v)

Elution Gradient

Flow Rate 0.8 mL/min

Detector Photodiode Array (PDA) at 210 nm

Sample Concentration Trimethoprim: 0.32 mg/mL

LOQ for Impurities 0.00032 mg/mL

Validation Range 0.1% to 1.0% of test concentration

This data is from a study on the simultaneous determination of sulfamethoxazole and

trimethoprim impurities.[4]
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Caption: Experimental workflow for the HPLC analysis of trimethoprim impurities.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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